N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-[2-(diethylamino)ethyl]-4-piperidinecarboxamide hydrochloride. This nomenclature provides a comprehensive description of the molecular architecture, beginning with the substituted amide nitrogen that connects to a two-carbon ethyl chain bearing a tertiary amine functionality. The piperidine ring system, numbered according to standard conventions, carries the carboxamide substituent at the 4-position, creating a specific geometric arrangement that influences the compound's chemical and biological properties.
The structural interpretation reveals a complex molecular framework where the piperidine ring adopts a chair conformation, positioning the carboxamide group in an equatorial orientation to minimize steric hindrance. The diethylaminoethyl side chain extends from the amide nitrogen, creating a flexible molecular region that can adopt multiple conformations depending on environmental conditions. This structural flexibility contributes to the compound's potential for diverse intermolecular interactions and biological activities.
The InChI code for this compound is documented as 1S/C12H25N3O.ClH/c1-3-15(4-2)10-9-14-12(16)11-5-7-13-8-6-11;/h11,13H,3-10H2,1-2H3,(H,14,16);1H, providing a standardized representation of the molecular connectivity and hydrogen distribution. The corresponding InChI Key ZPEUEQYXFLOLPC-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications.
CAS Registry Number and Alternative Chemical Designations
The Chemical Abstracts Service registry number for this compound is 1171023-73-6. This unique identifier serves as the primary reference for this specific salt form in chemical databases and regulatory documentation. The corresponding free base form, N-(2-(Diethylamino)ethyl)piperidine-4-carboxamide, carries the distinct CAS registry number 93137-68-9, highlighting the importance of distinguishing between different ionic forms of the same basic molecular structure.
Alternative chemical designations for this compound include several variations in nomenclature formatting and structural description. The compound appears in chemical databases under designations such as N-[2-(DIETHYLAMINO)ETHYL]PIPERIDINE-4-CARBOXAMIDE and this compound. These variations reflect different formatting conventions and capitalization standards employed across various chemical databases and supplier catalogs.
The MDL number MFCD11099659 provides an additional unique identifier used in chemical inventory systems. This identifier facilitates cross-referencing between different chemical databases and ensures accurate compound identification in research and commercial applications. The systematic cataloging of these various identifiers reflects the compound's significance in chemical research and its potential for diverse applications across multiple scientific disciplines.
Molecular Formula and Stereochemical Considerations
The molecular formula for this compound is C₁₂H₂₆ClN₃O, representing a molecular weight of 263.81 grams per mole. This formula encompasses the organic base structure combined with one equivalent of hydrochloric acid, forming the hydrochloride salt. The free base form exhibits the molecular formula C₁₂H₂₅N₃O with a correspondingly lower molecular weight of 227.35 grams per mole.
The molecular architecture presents several important stereochemical considerations, particularly regarding the piperidine ring system and the potential for conformational isomerism. The piperidine ring adopts a chair conformation as the thermodynamically favored arrangement, with the carboxamide substituent preferentially occupying an equatorial position to minimize 1,3-diaxial interactions. This conformational preference influences the spatial orientation of the entire diethylaminoethyl side chain and affects the compound's overall three-dimensional structure.
The absence of chiral centers in this molecule eliminates concerns regarding optical isomerism, simplifying both synthesis and characterization procedures. However, the flexible nature of the diethylaminoethyl side chain introduces conformational complexity, as this portion of the molecule can adopt multiple low-energy conformations through rotation around single bonds. The diethylamino group exhibits trigonal pyramidal geometry around the nitrogen atom, with the potential for rapid nitrogen inversion under ambient conditions.
| Property | Hydrochloride Salt | Free Base |
|---|---|---|
| Molecular Formula | C₁₂H₂₆ClN₃O | C₁₂H₂₅N₃O |
| Molecular Weight | 263.81 g/mol | 227.35 g/mol |
| CAS Registry Number | 1171023-73-6 | 93137-68-9 |
| MDL Number | MFCD11099659 | Not specified |
The SMILES notation O=C(C1CCNCC1)NCCN(CC)CC.[H]Cl provides a linear representation of the molecular structure, explicitly showing the connectivity pattern and the association with hydrochloric acid. This notation facilitates computational analysis and database searches while providing a compact method for representing the complete molecular structure including the ionic components.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O.ClH/c1-3-15(4-2)10-9-14-12(16)11-5-7-13-8-6-11;/h11,13H,3-10H2,1-2H3,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEUEQYXFLOLPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with diethylaminoethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : DEAP serves as a crucial building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structure enables diverse chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions .
2. Biology
- Enzyme Interactions : The compound is employed in studies investigating enzyme interactions and protein binding. Its ability to modulate enzyme activity makes it valuable for understanding biochemical pathways and cellular processes .
- Antimicrobial Properties : Recent studies have shown that DEAP exhibits antimicrobial activity against various bacterial strains. This potential is particularly relevant in developing new antibacterial agents .
3. Medicine
- Therapeutic Investigations : DEAP is being explored for its therapeutic effects, particularly in cancer research. It has been evaluated for its ability to inhibit tumor growth by targeting specific pathways involved in cancer progression . For instance, related compounds have demonstrated significant anticancer activity against liver cancer cells with IC50 values indicating potent effects .
Case Studies
Case Study 1: Anticancer Activity
A study highlighted the anticancer properties of DEAP derivatives where one compound exhibited an IC50 value of 11.3 μM against HepG2 liver cancer cells. This indicates that DEAP and its derivatives could serve as potential candidates for developing new cancer therapies .
Case Study 2: Antimicrobial Efficacy
Research demonstrated that DEAP showed effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) assays indicated its potential role in treating infections caused by resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride with analogous piperidine derivatives, focusing on structural features, molecular properties, and availability.
*Calculated molecular weight based on formula C₁₂H₂₄ClN₃O.
Key Observations:
Structural Variations: The diethylaminoethyl group in the target compound provides a tertiary amine with bulky alkyl substituents, which may influence lipophilicity and receptor binding compared to smaller groups like dimethylaminoethyl or aromatic substituents (e.g., 2-fluorophenylethyl ). Compounds with aromatic moieties (e.g., pyridinyl or fluorophenyl ) likely exhibit distinct electronic properties and binding affinities due to π-π interactions or hydrogen bonding.
Salt Forms: Hydrochloride and dihydrochloride salts are common, improving solubility for in vitro or in vivo studies.
Availability :
- The target compound’s discontinued status contrasts with commercially available analogs (e.g., fluorophenyl and pyridinyl derivatives), possibly due to synthesis challenges, stability issues, or lack of demonstrated efficacy.
Data Gaps :
- Critical parameters like toxicity, solubility, and environmental impact are unavailable for the target compound. In contrast, 4-(Diphenylmethoxy)piperidine hydrochloride lacks SDS data on flammability, toxicity, and ecological effects , highlighting broader gaps in piperidine-derivative characterization.
Research and Application Context
While direct pharmacological data for the target compound are absent, structurally related piperidine carboxamides are explored for CNS applications. For example:
- N-[2-(Dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride may serve as a precursor for neuroactive compounds due to its tertiary amine group, which can interact with neurotransmitter receptors .
- The fluorophenyl variant could exhibit enhanced blood-brain barrier penetration due to increased lipophilicity, a common strategy in CNS drug design.
Biological Activity
N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride is a synthetic compound with significant biological activity, particularly in pharmacological research. This article explores its mechanisms of action, biological effects, and relevant case studies.
The compound primarily interacts with specific molecular targets, including enzymes and receptors. Its mechanism involves binding to active sites or altering the conformations of these targets, leading to changes in cellular signaling pathways and physiological responses. This interaction can modulate various biological processes, making it a valuable tool in pharmacological studies.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potency. For instance, related piperidine derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting a promising role in treating infections .
Anticancer Activity
Research has indicated that piperidine derivatives can exhibit anticancer properties by targeting multiple pathways involved in tumor growth. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells. For example, one study reported an IC50 value of 11.3 μM for a related compound against HepG2 liver cancer cells, indicating substantial anticancer activity .
Case Studies
Several case studies have examined the biological effects of this compound:
- Pharmacokinetic Evaluation : A study involving the administration of a related compound to cancer patients revealed significant uptake in tumors and normal tissues, with implications for predicting drug activity and toxicity .
- Mechanism Exploration : Another investigation focused on the degradation of RPA194, a subunit of RNA polymerase I, demonstrating that the compound could induce nucleolar stress and affect protein localization within cells .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a summary table highlighting key differences:
| Compound Name | Structure | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Varies (see studies) | Enzyme/receptor modulation |
| Related Piperidine Derivative | Similar structure | Antimicrobial | 11.3 (HepG2) | Multi-target inhibition |
| Dihydroorotate dehydrogenase inhibitor | Different structure | Anticancer | 0.05 (RPA194 degradation) | Targeting RNA polymerase |
Q & A
Q. What are the recommended methods for synthesizing N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride in laboratory settings?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving carbodiimide-mediated coupling. For example, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) can be used to conjugate the piperidine-4-carboxamide moiety with N,N-diethylethylenediamine. Key steps include:
- Activation of the carboxylic acid group using EDC to form an active ester intermediate.
- Nucleophilic attack by the diethylaminoethylamine to form the amide bond.
- Purification via column chromatography or recrystallization to isolate the hydrochloride salt.
Reaction yields are influenced by stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) and solvent selection (e.g., dichloromethane or DMF) .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : Conduct ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm proton environments and carbon frameworks. For example, the diethylamino group shows characteristic triplet signals at δ ~2.5–3.0 ppm.
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 274.2).
Crystallographic data from similar piperidine derivatives (e.g., COD Entry 2230670) can guide structural validation .
Q. What safety protocols should be followed when handling this compound to mitigate laboratory risks?
- Methodological Answer : Based on safety data sheets (SDS) for analogous piperidine derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps to avoid inhalation of vapors.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste per local regulations.
Toxicological data for related compounds indicate no acute hazards, but chronic exposure risks warrant caution .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying molar ratios of reactants?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended:
- Variable Screening : Test molar ratios (amine:acid from 1:1 to 1:2), solvent polarity (e.g., DMF vs. THF), and temperature (0°C to room temperature).
- Catalyst Screening : Compare EDC with alternative coupling agents (e.g., DCC or HOBt) to reduce side reactions.
- Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
For example, increasing the amine:acid ratio to 1:1.5 improved yields by 15% in similar syntheses .
Q. What strategies are effective in resolving contradictions between theoretical and experimental NMR data for this compound?
- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Cross-Validation : Confirm assignments using 2D NMR (e.g., COSY, HSQC) and compare with computational predictions (e.g., DFT-based NMR chemical shift calculations).
- Solvent Exchange : Re-run NMR in alternative deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess solvent-induced shifts.
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted starting materials) that may skew integration values.
For instance, unexpected splitting in the piperidine ring protons was resolved by identifying residual water in DMSO-d6 .
Q. What methodological considerations are critical when studying receptor binding interactions of this compound using in vitro assays?
- Methodological Answer : Key considerations for receptor binding studies:
- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to prevent non-specific binding.
- Competitive Binding Assays : Include reference ligands (e.g., atropine for muscarinic receptors) to validate assay specificity.
- Data Normalization : Express binding affinity (IC₅₀ or Kᵢ) relative to control wells (e.g., 100% inhibition with 1 μM reference compound).
Structural analogs (e.g., 4-chloro-N-(4-substituted-phenyl)benzamide derivatives) have shown receptor selectivity via halogen bonding interactions, suggesting similar strategies here .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
